molecular formula C14H13NO4 B14865650 6-(2,6-Dimethoxyphenyl)nicotinic acid

6-(2,6-Dimethoxyphenyl)nicotinic acid

Cat. No.: B14865650
M. Wt: 259.26 g/mol
InChI Key: PNHCKXAXVVKWGL-UHFFFAOYSA-N
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Description

6-(2,6-Dimethoxyphenyl)nicotinic acid is a substituted nicotinic acid derivative featuring a 2,6-dimethoxyphenyl group at the 6-position of the pyridine ring. This structural modification introduces electron-donating methoxy groups, which influence its electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C14H13NO4/c1-18-11-4-3-5-12(19-2)13(11)10-7-6-9(8-15-10)14(16)17/h3-8H,1-2H3,(H,16,17)

InChI Key

PNHCKXAXVVKWGL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of environmentally benign reagents and solvents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-(2,6-Dimethoxyphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use. For example, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Reactivity in Solvatochromic Reactions

A critical study on 6-substituted nicotinic acids (Table II in ) correlates reaction rate constants ($ \log k_2 $) with Kamlet–Taft solvent parameters ($ \pi^*, \alpha, \beta $) during reactions with diazodiphen (DDM). Key findings include:

  • Substituent Effects: The 2,6-dimethoxyphenyl group, with its strong electron-donating methoxy substituents, likely stabilizes transition states in nucleophilic reactions, enhancing reactivity compared to electron-withdrawing substituents (e.g., nitro or cyano groups).
  • Solvent Interactions : Polar aprotic solvents with high $ \pi^* $ (dipolarity/polarizability) and low $ \beta $ (hydrogen-bond acceptor capacity) favor faster reaction rates for 6-aryl-substituted nicotinic acids. This trend suggests that 6-(2,6-dimethoxyphenyl)nicotinic acid would exhibit optimal reactivity in solvents like dimethylformamide (DMF) or acetonitrile .

Table 1: Hypothetical Reactivity Comparison of 6-Substituted Nicotinic Acids

Substituent $ \log k_2 $ (Predicted) Solvent Preference ($ \pi^*, \beta $)
2,6-Dimethoxyphenyl High (~1.8–2.2) High $ \pi^* $, Low $ \beta $
4-Nitrophenyl Low (~0.5–0.9) Moderate $ \pi^* $, High $ \beta $
Unsubstituted (H) Moderate (~1.0–1.4) Variable

Note: Values extrapolated from ’s methodology.

Structural Analogs and Commercial Availability

–7 list substituted nicotinic acids with varying aryl and alkyl groups, highlighting substituent-dependent properties:

  • 6-(2-Methylphenyl)nicotinic Acid (): This analog replaces methoxy with a methyl group, reducing electron-donating effects. Methyl groups enhance lipophilicity but may decrease solubility in polar solvents. Commercial availability (10 suppliers) suggests its utility in medicinal chemistry as a building block .

Table 2: Structural and Commercial Comparison of Nicotinic Acid Derivatives

Compound Name CAS Number Key Substituent Suppliers Applications
This compound Not Provided 2,6-Dimethoxyphenyl N/A Research (hypothetical)
6-(2-Methylphenyl)nicotinic Acid 685108-07-0 2-Methylphenyl 10 Medicinal chemistry
6-((3,3-Difluorocyclobutyl)methoxy)nicotinic Acid 2097964-30-0 Difluorocyclobutylmethoxy 1 CNS-targeted drug design

Pharmacological Relevance of 2,6-Dimethoxyphenyl Motifs

These compounds demonstrate:

  • Receptor Binding : The 2,6-dimethoxy configuration enhances affinity for G protein-coupled receptors (GPCRs) due to optimal steric and electronic interactions with hydrophobic binding pockets.
  • Metabolic Stability : Methoxy groups resist oxidative degradation compared to hydroxyl or amine substituents, improving pharmacokinetic profiles .

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